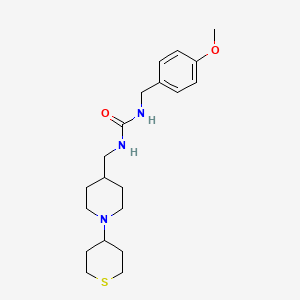

1-(4-methoxybenzyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-25-19-4-2-16(3-5-19)14-21-20(24)22-15-17-6-10-23(11-7-17)18-8-12-26-13-9-18/h2-5,17-18H,6-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZMJQZTUCVAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxybenzyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment .

- Antioxidant Activity : Some studies suggest that related structures possess antioxidant properties, which could mitigate oxidative stress in cells .

Biological Activity Data

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Below is a summary of findings from selected studies:

Case Studies

-

Case Study on Anticancer Efficacy :

In a study assessing the anticancer efficacy of related compounds, it was found that treatment with this compound led to significant tumor regression in mice models of melanoma. The mechanism was attributed to its ability to inhibit tubulin polymerization, thus disrupting mitotic spindle formation. -

Case Study on Neurotoxicity :

A long-term study evaluated the neurotoxic effects of this compound in chronic administration settings. Results indicated no significant neurotoxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their implications:

Table 1: Structural and Functional Comparison of Key Analogs

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

- The 4-tert-butylphenyl analog exhibits higher molecular weight (389.6 vs. ~374.5) and increased lipophilicity due to the bulky tert-butyl group. This could enhance blood-brain barrier penetration compared to the target compound’s methoxybenzyl group.

- The 2-methoxyethyl analog replaces the aromatic benzyl group with a smaller aliphatic chain, likely reducing hydrophobicity and improving aqueous solubility.

Pharmacological Implications :

- The pyrrolidin-2-one derivative with a 4-methoxybenzyl group showed potent anti-Alzheimer’s activity, suggesting that the methoxybenzyl substituent may synergize with nitrogen-containing heterocycles (e.g., piperidine) for acetylcholinesterase inhibition.

Role of the Thiopyran Moiety :

- The tetrahydro-2H-thiopyran group introduces a sulfur atom, which may modulate electronic properties and metabolic stability compared to oxygen-containing analogs (e.g., tetrahydro-2H-pyran derivatives in patents ).

Urea Core Flexibility :

- Urea derivatives in (e.g., ACPU) and exhibit varied substituents (e.g., adamantane, triazine), underscoring the urea group’s versatility in drug design. However, the target compound’s thiopyran-piperidine scaffold may offer unique conformational constraints for target selectivity .

Q & A

What are the recommended synthetic routes for 1-(4-methoxybenzyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis involves three key steps:

Thiopyran Core Preparation : Tetrahydro-4H-thiopyran-4-one can be synthesized via decarboxylation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous H₂SO₄, achieving yields >75% .

Piperidine Functionalization : Introduce the piperidin-4-ylmethyl group via reductive amination or nucleophilic substitution.

Urea Coupling : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF at 0°C–RT to link the 4-methoxybenzylamine moiety.

Optimization Tips :

- Vary solvent polarity (THF vs. DMF) to improve solubility of intermediates.

- Use stoichiometric HOBt to suppress racemization during urea formation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS.

How can the structural integrity and purity of this compound be confirmed using advanced spectroscopic techniques?

Answer:

- NMR Analysis :

- 1H NMR : Confirm methoxybenzyl protons (δ 3.7–3.8 ppm) and thiopyran methylene groups (δ 2.5–3.2 ppm).

- 13C NMR : Identify urea carbonyl (δ 155–160 ppm) and thiopyran quaternary carbons.

- 2D Techniques (COSY, HSQC) : Resolve overlapping signals for piperidine and thiopyran connectivity.

- Mass Spectrometry : High-resolution LC-MS (ESI+) should match the exact mass (C₂₃H₃₄N₃O₂S: calculated 440.2374).

- X-ray Crystallography : Resolve stereochemistry, as demonstrated for analogous urea derivatives (e.g., ’s crystal structure of a urea-thiadiazole hybrid) .

- Purity Assessment : Achieve ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

What computational methods are suitable for predicting the compound's binding affinity to kinase targets, and how can in silico results be validated?

Answer:

- In Silico Approaches :

- Molecular Docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (AMBER/GROMACS) to assess conformational flexibility.

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure dissociation constants (KD) in real-time.

- Enzymatic Assays : Determine IC50 values under standardized ATP concentrations (e.g., 1 mM ATP for kinase inhibition).

- Compare results with structurally similar urea derivatives (e.g., ’s kinase profiling) .

Are there reported discrepancies in the biological activity of urea-thiopyran hybrids, and how should researchers address these contradictions?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence).

- Solubility Issues : Poor aqueous solubility may lead to underestimated IC50 values. Use DMSO stocks ≤0.1% with solubility enhancers (e.g., cyclodextrins).

- Metabolic Instability : Rapid hepatic clearance in vivo vs. stable in vitro results.

Resolution Strategies : - Standardize protocols (e.g., CLIA guidelines for kinase assays).

- Cross-validate using orthogonal methods (e.g., SPR + enzymatic assays) .

What strategies can improve the metabolic stability of this compound in preclinical models?

Answer:

- In Vitro Screening :

- Liver Microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS (t1/2 > 30 min desirable).

- CYP Inhibition Assays : Identify major CYP450 isoforms involved (e.g., CYP3A4/5).

- Structural Modifications :

- Introduce electron-withdrawing groups on the methoxybenzyl ring to reduce oxidative demethylation.

- Replace labile protons with deuterium (deuterated analogs).

- Formulation : Use lipid nanoparticles to enhance bioavailability, as tested in ’s safety protocols .

How does the stereochemistry of the tetrahydro-2H-thiopyran moiety influence pharmacological activity?

Answer:

- Conformational Effects : The chair conformation of the thiopyran ring affects spatial orientation of the piperidine-methyl group, altering target engagement (e.g., steric hindrance in hydrophobic pockets).

- Chiral Resolution :

- Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers.

- Test resolved enantiomers in primary assays; IC50 differences >10-fold indicate stereochemical dependency.

- Case Study : ’s thiopyrano-pyrimidinone structure highlights the importance of ring puckering in bioactivity .

What in vivo models are appropriate for evaluating the compound's efficacy in neurodegenerative disease research?

Answer:

- Animal Models :

- Transgenic Mice (e.g., APP/PS1 for Alzheimer’s) : Assess cognitive improvement via Morris water maze.

- MPTP-Induced Parkinsonism : Measure dopaminergic neuron survival in substantia nigra.

- Dosage Regimens :

- Oral administration (10–30 mg/kg/day) with pharmacokinetic sampling at 0, 1, 2, 4, 8, 24h post-dose.

- Monitor brain penetration via CSF/plasma ratio (target >0.3).

- Biomarker Analysis : Quantify Aβ42 or α-synuclein levels via ELISA, referencing ’s biomarker validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.